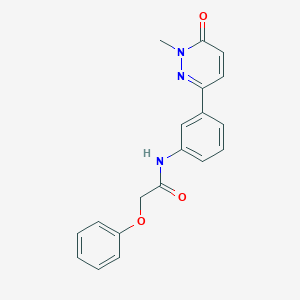

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-22-19(24)11-10-17(21-22)14-6-5-7-15(12-14)20-18(23)13-25-16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZXQHBOXHATLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxyacetamide typically involves the following steps:

Formation of the Dihydropyridazinone Ring: The initial step involves the formation of the dihydropyridazinone ring through a cyclization reaction. This can be achieved by reacting appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Substitution Reactions: The phenyl and phenoxyacetamide groups are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yields and purity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include carboxylic acids and ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield alcohols or amines as major products.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups. Common reagents for these reactions include alkyl halides and amines.

Scientific Research Applications

Medicinal Chemistry

This compound is under investigation for its potential as a therapeutic agent:

- Anticancer Activity : Preliminary studies suggest that N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxyacetamide exhibits significant anticancer properties. It may inhibit the growth of various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest .

The biological activities of this compound include:

- Antimicrobial Properties : Research indicates that it may possess antimicrobial effects against certain bacterial strains, making it a candidate for developing new antibiotics .

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows researchers to explore various chemical reactions, including:

- Oxidation and Reduction Reactions : The compound can undergo oxidation with agents like potassium permanganate and reduction with sodium borohydride, yielding useful derivatives for further research .

Industrial Applications

This compound is also being explored for its potential applications in material science and catalysis. Its chemical properties may allow it to be utilized in developing new materials with specific functionalities .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of multiple cancer cell lines, including OVCAR and SNB cells, with percent growth inhibitions exceeding 70% .

Case Study 2: Antimicrobial Effects

Research conducted on the antimicrobial properties revealed that N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-y)phenyl)-2-phenooxyacetamide displayed effective inhibition against Gram-positive bacteria, indicating its potential as a new antibiotic candidate .

Mechanism of Action

The mechanism of action of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires structural analogs, such as pyridazinone derivatives, phenoxyacetamides, or related heterocyclic systems. Below is a framework for such a comparison, though specific data from the provided evidence is absent:

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Modifications | Reported Activity/Properties |

|---|---|---|---|

| N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxyacetamide | Pyridazinone-phenyl | Phenoxyacetamide side chain | Hypothetical kinase inhibition* |

| 3-(4-Methoxyphenyl)-6-methylpyridazinone | Pyridazinone-phenyl | Methoxy substituent | COX-2 inhibition (IC₅₀ = 1.2 µM) |

| 2-Phenoxy-N-(pyridin-3-yl)acetamide | Phenoxyacetamide | Pyridine substitution | Anticancer (IC₅₀ = 8.5 µM, HeLa cells) |

| 6-Oxo-1,6-dihydropyridazine-3-carboxamide | Pyridazinone | Carboxamide group | Antibacterial (MIC = 16 µg/mL, S. aureus) |

*Hypothetical activity inferred from structural similarity to kinase inhibitors with pyridazinone scaffolds.

Key Findings:

Bioisosteric Potential: Pyridazinone rings, as seen in the target compound, are often used as bioisosteres for pyridine or pyrimidine in drug design due to their hydrogen-bonding capacity. For example, 3-(4-methoxyphenyl)-6-methylpyridazinone exhibits COX-2 inhibition, suggesting that substituents on the phenyl ring significantly modulate activity .

Side Chain Influence: The phenoxyacetamide moiety in the target compound may enhance solubility and membrane permeability compared to simpler pyridazinone derivatives. Analogous compounds like 2-phenoxy-N-(pyridin-3-yl)acetamide demonstrate improved cellular uptake in cancer models .

Enzymatic Selectivity: Pyridazinone-based carboxamides (e.g., 6-oxo-1,6-dihydropyridazine-3-carboxamide) show selectivity for bacterial enzymes over human homologs, highlighting the scaffold’s versatility in targeting diverse biological pathways .

Limitations of the Provided Evidence

Recommendations for Further Research

Structural Analysis: Use SHELXT or WinGX to resolve the crystal structure of this compound, enabling direct comparison of bond lengths, angles, and packing interactions with analogs .

Biological Profiling : Screen the compound against kinase panels or bacterial targets to validate hypothetical activities.

SAR Studies: Synthesize derivatives with varied substituents (e.g., halogens, alkyl groups) on the phenoxy or pyridazinone rings to establish structure-activity relationships.

Biological Activity

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available literature to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinone moiety linked to a phenoxyacetamide structure, which is believed to contribute to its biological properties. The molecular formula is with a molecular weight of approximately 302.34 g/mol.

Research indicates that this compound interacts with specific molecular targets within cells, affecting various biological pathways:

- Antimicrobial Activity : The compound has shown promising results against a range of bacteria and fungi. Studies suggest that it may disrupt microbial cell membranes or interfere with metabolic processes essential for microbial survival.

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. It appears to target specific signaling pathways involved in tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique chemical structure. Modifications to the phenyl or pyridazinone rings can significantly impact its efficacy:

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl ring | Enhances binding affinity to target proteins |

| Variation in the alkyl group on pyridazinone | Alters pharmacokinetic properties |

| Changes in the acetamide group | Influences solubility and bioavailability |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Research : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation .

- Toxicological Assessment : Toxicity studies indicated a favorable safety profile at therapeutic doses, although further research is needed to fully establish its safety in clinical settings .

Future Directions

While initial findings are promising, further research is essential to fully elucidate the mechanisms underlying the biological activity of this compound. Future studies should focus on:

- In vivo Studies : To evaluate the pharmacodynamics and pharmacokinetics in living organisms.

- Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.

- Clinical Trials : To assess efficacy and safety in human subjects for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxyacetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

- Substitution : Reacting a halogenated nitrobenzene derivative with a nucleophile (e.g., 2-pyridinemethanol) under alkaline conditions to introduce functional groups .

- Reduction : Iron powder in acidic media reduces nitro groups to amines, as demonstrated in analogous intermediates .

- Condensation : Use of coupling agents like HATU or DCC with cyanoacetic acid derivatives under inert atmospheres to form acetamide linkages .

Q. How is the molecular structure of this compound validated, and what analytical techniques are recommended?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve 3D conformation using SHELXT for space-group determination and WinGX/ORTEP for visualization .

- Spectroscopy : NMR (¹H/¹³C) confirms proton environments and substituent placement. Mass spectrometry (ESI-MS) validates molecular weight .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for storage and handling .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., prostate cancer) to measure IC₅₀ values .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates.

- Pathway Analysis : Western blotting for proteins like Akt, mTOR, or cofilin to identify mechanistic targets .

Advanced Research Questions

Q. How can regioselectivity challenges during pyridazine ring functionalization be addressed?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution at the C-3 position .

- Metal Catalysis : Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) to install aryl/heteroaryl groups at specific positions .

- Computational Modeling : DFT calculations predict reactive sites, guiding experimental design .

Q. What strategies resolve enantiomeric mixtures in derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® OD or AD columns with polar organic modifiers (e.g., MeOH-DMEA) for isomer separation .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during key condensation steps .

- Crystallization-Induced Resolution : Exploit differential solubility of diastereomeric salts (e.g., with tartaric acid) .

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact biological activity and pharmacokinetics?

- Methodological Answer :

- SAR Studies : Synthesize derivatives with halogens, methyl, or methoxy groups. Compare IC₅₀ values and logP (via HPLC) to correlate hydrophobicity with activity .

- Metabolic Stability : Microsomal incubation assays (human liver microsomes) to measure half-life and identify metabolic hotspots (e.g., CYP450 oxidation) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like kinases or GPCRs .

Q. What in vivo models are appropriate for evaluating its therapeutic potential, and how are dosing regimens optimized?

- Methodological Answer :

- Xenograft Models : Subcutaneous implantation of cancer cells (e.g., PC-3 prostate) in nude mice. Monitor tumor volume and body weight post-administration .

- PK/PD Studies : Intravenous/oral dosing with LC-MS/MS plasma analysis to determine bioavailability (F%) and clearance rates .

- Toxicology : Histopathological examination of liver/kidney tissues after repeated dosing .

Key Challenges and Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.